![molecular formula C8H10N4O B13323436 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13323436.png)
2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound is known for its biological activity and has been studied for its potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine core, which is a versatile scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often involve high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide at 150–160°C, refluxing with triethyl orthoformate and xylene, and heating with phosphorus oxychloride are some of the methods used .
Industrial Production Methods: In industrial settings, continuous flow processes have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazines, which are key intermediates for the production of antiviral drugs . This method involves the use of in situ monochloramine synthesis and a process-friendly soluble base such as potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and cyclization .
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Common oxidizing agents such as hydrogen peroxide.
Cyclization: High temperatures and the presence of bases like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival . By inhibiting PI3K, this compound can interfere with the signaling pathways that promote cancer cell proliferation.
Comparison with Similar Compounds
- Pyrrolo[2,1-f][1,2,4]triazine
- Pyrrolo[1,2-d][1,3,4]oxadiazine
- Imidazo[5,1-f][1,2,4]triazin-4(3H)-one
Uniqueness: 2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific structural features and biological activities. Unlike other similar compounds, it has shown promising results as an inhibitor of multiple enzymes and receptors, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(dimethylamino)-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H10N4O/c1-11(2)8-9-7(13)6-4-3-5-12(6)10-8/h3-5H,1-2H3,(H,9,10,13) |
InChI Key |
HIGIRXSGEOZHRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN2C=CC=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
amine](/img/structure/B13323380.png)
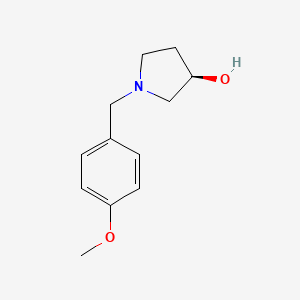
![(R)-1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13323390.png)

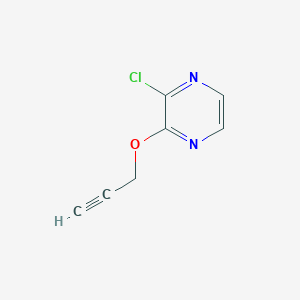

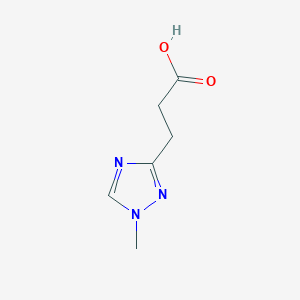
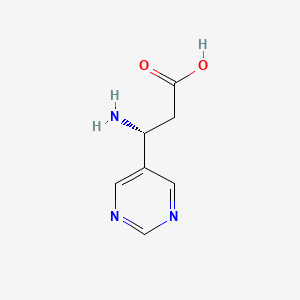
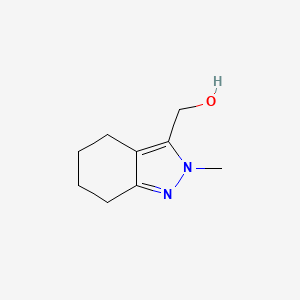
![2-Chloro-5,7-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13323428.png)
![1-[[(Z)-[5-(hydroxymethyl)indol-3-ylidene]methyl]amino]-2-pentylguanidine](/img/structure/B13323431.png)
![2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13323445.png)
